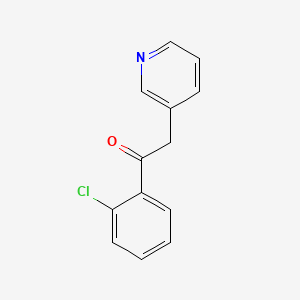
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione is a fluorinated organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to an octyl chain, which is further connected to an isoindole-1,3-dione core. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1,1,1-trifluorooctan-2-ylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the isoindole-1,3-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Applications De Recherche Scientifique
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- 1,1,1-Trifluoro-2-(furan-2-yl)-3-phenylbutan-2-ylamine
Uniqueness
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a trifluoromethyl group and an isoindole-1,3-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
185424-41-3 |
|---|---|
Formule moléculaire |
C16H18F3NO2 |
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
2-(1,1,1-trifluorooctan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18F3NO2/c1-2-3-4-5-10-13(16(17,18)19)20-14(21)11-8-6-7-9-12(11)15(20)22/h6-9,13H,2-5,10H2,1H3 |
Clé InChI |
RMEKTKICHFBTNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

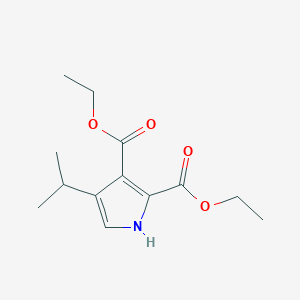

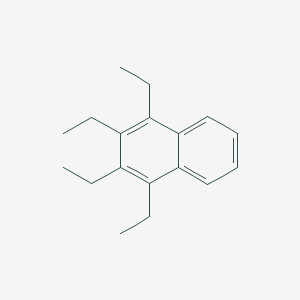
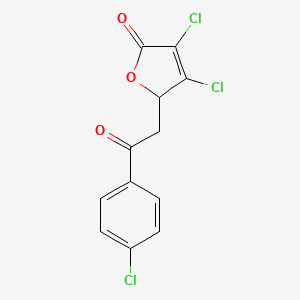
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
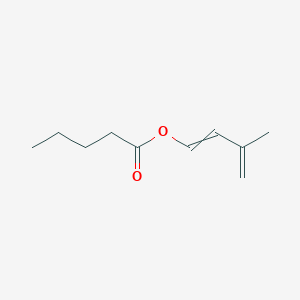
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

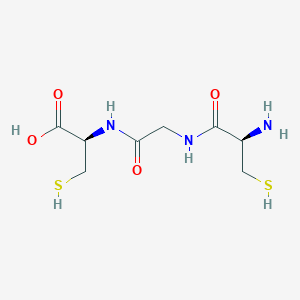
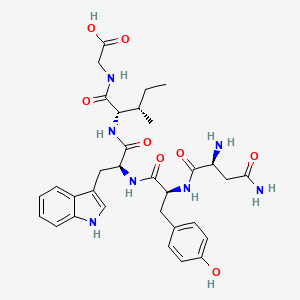
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
